molecular formula C23H19ClFN5OS B12024410 2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 618441-42-2

2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B12024410
CAS No.: 618441-42-2
M. Wt: 467.9 g/mol
InChI Key: MJXZWPFTBLPQEP-UHFFFAOYSA-N
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Description

2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with the molecular formula C23H19ClFN5OS.

Preparation Methods

The synthesis of 2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide include other triazole derivatives such as:

Properties

CAS No.

618441-42-2

Molecular Formula

C23H19ClFN5OS

Molecular Weight

467.9 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H19ClFN5OS/c24-16-6-12-20(13-7-16)30-21(14-26-18-4-2-1-3-5-18)28-29-23(30)32-15-22(31)27-19-10-8-17(25)9-11-19/h1-13,26H,14-15H2,(H,27,31)

InChI Key

MJXZWPFTBLPQEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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